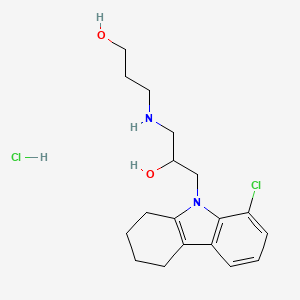
3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)amino)propan-1-ol hydrochloride typically involves several steps:
Initial Formation: : The process often begins with the preparation of 8-chloro-3,4-dihydro-1H-carbazol-9(2H)-one via cyclization of a suitable precursor.
Functional Group Addition: : Hydroxylation of the intermediate compound provides 2-hydroxypropyl functionalities.
Amine Introduction: : Subsequent reaction with appropriate amine sources introduces the amine groups.
Final Assembly: : The final hydrochloride salt is formed through reaction with hydrochloric acid.
Industrial Production Methods: Industrial production may employ variations of the above synthetic route, optimized for scale, yield, and purity. These could involve continuous flow reactors for improved efficiency and reduced production times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction processes might yield fully saturated analogues.
Substitution: : The chloro group in the carbazole ring is a common site for nucleophilic substitution reactions, forming various derivatives.
Oxidation: : Uses reagents like potassium permanganate under basic conditions.
Reduction: : Catalytic hydrogenation with palladium on carbon.
Substitution: : Reactions with nucleophiles such as thiols or amines, often in the presence of a base like sodium hydroxide.
Oxidation: : Corresponding ketones or alcohols.
Reduction: : Fully saturated carbazole derivatives.
Substitution: : Variously substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used in organic synthesis as a precursor for more complex molecules.
Biology: Studies focus on its potential as a ligand for biological receptors or enzymes.
Medicine: Investigated for its pharmacological properties, potentially influencing neurological pathways.
Industry: Can be employed in the synthesis of specialty chemicals or materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways: The compound's amine and hydroxyl groups allow it to interact with various biological targets, potentially modulating enzymatic activities or receptor functions. Its precise mechanism of action often involves binding to active sites, thereby influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-1-amine
3-(8-Chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropylamine
Let me know if this hits the mark or if we need to tweak anything!
Eigenschaften
IUPAC Name |
1-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2.ClH/c19-16-7-3-6-15-14-5-1-2-8-17(14)21(18(15)16)12-13(23)11-20-9-4-10-22;/h3,6-7,13,20,22-23H,1-2,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAPXRMTNUJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CNCCCO)O)C(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














